![molecular formula C12H15NO4 B3955467 N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3955467.png)
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as metolachlor, are known to inhibit cell division and growth in germinating broad-leaved and grass weeds . This suggests that N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide might have a similar mode of action, but this needs to be confirmed with further studies.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. Its potent inhibitory activity against this compoundβ makes it an ideal tool for studying various cellular processes involving this enzyme. However, its solubility in aqueous solutions is limited, which can make it challenging to work with in some experiments. Additionally, its high potency can make it difficult to determine the optimal concentration for use in experiments.
Future Directions
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. Its ability to modulate various signaling pathways involved in cancer, neurodegenerative diseases, and diabetes makes it a promising candidate for the development of new therapeutics. Additionally, its potential use as a tool for studying various cellular processes involving this compoundβ warrants further investigation. Furthermore, the development of new derivatives of this compound with improved solubility and potency could lead to new discoveries in the field of scientific research.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research due to its potent inhibitory activity against this compoundβ. This compound has been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival. It has been used in studies related to cancer, neurodegenerative diseases, and diabetes.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(6-15-2)13-12(14)9-3-4-10-11(5-9)17-7-16-10/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHJFMDDZFYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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